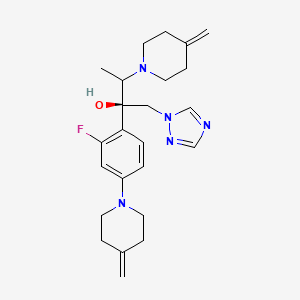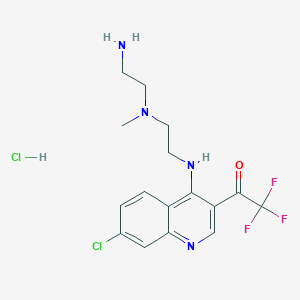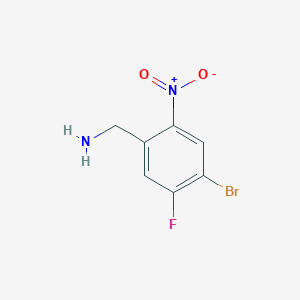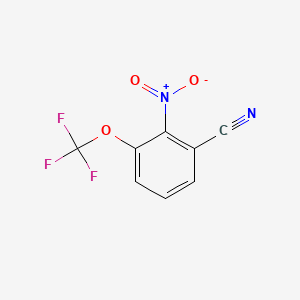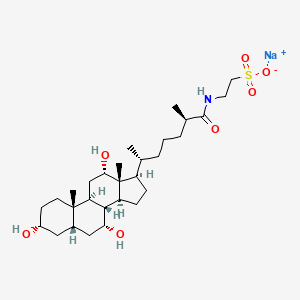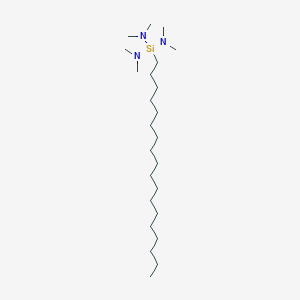
2-Bromoaniline-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a deuterated form of 2-Bromoaniline, where four hydrogen atoms are replaced by deuterium. This compound is widely used in scientific research and organic synthesis due to its unique properties.
Vorbereitungsmethoden
2-Bromoaniline-d4 can be synthesized by the reaction of N,N-dimethyl-4-anilinopiperidine with bromine in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere, and the product is isolated by crystallization. Industrial production methods often involve the use of advanced techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
2-Bromoaniline-d4 undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophilic reagent and reacts with electrophiles such as alkenes, alkynes, and aldehydes. The reaction proceeds through the formation of a bromonium ion, followed by an elimination step and a substitution step.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Substitution Reactions: Common reagents include bromine, hydrobromic acid, and cuprous bromide. Major products formed from these reactions include various substituted anilines and brominated compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromoaniline-d4 is widely used in scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Peptide Synthesis: It is used in the synthesis of peptides, peptidomimetics, and other bioactive molecules.
Catalysis: It serves as a catalyst in organic transformations, aiding in the development of new synthetic methods.
Biological Research: It has been reported to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It is also used to study the biochemical and physiological effects of bromoanilines and their derivatives.
Wirkmechanismus
2-Bromoaniline-d4 acts as a nucleophilic reagent in organic reactions. It reacts with electrophiles through a series of steps, including the formation of a bromonium ion, an elimination step, and a substitution step. This mechanism allows it to participate in various organic transformations and syntheses.
Vergleich Mit ähnlichen Verbindungen
2-Bromoaniline-d4 can be compared with other similar compounds, such as:
2-Bromoaniline: The non-deuterated form, widely used in similar applications.
3-Bromoaniline: Another isomer with the bromine atom in the meta position.
4-Bromoaniline: An isomer with the bromine atom in the para position.
2-Iodoaniline: A similar compound with iodine instead of bromine.
2-Fluoroaniline: A compound with fluorine instead of bromine.
The uniqueness of this compound lies in its deuterated form, which provides distinct advantages in certain research applications, such as tracing and studying reaction mechanisms.
Eigenschaften
Molekularformel |
C6H6BrN |
|---|---|
Molekulargewicht |
176.05 g/mol |
IUPAC-Name |
2-bromo-3,4,5,6-tetradeuterioaniline |
InChI |
InChI=1S/C6H6BrN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i1D,2D,3D,4D |
InChI-Schlüssel |
AOPBDRUWRLBSDB-RHQRLBAQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N)Br)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C(=C1)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2S,3E)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B13433904.png)
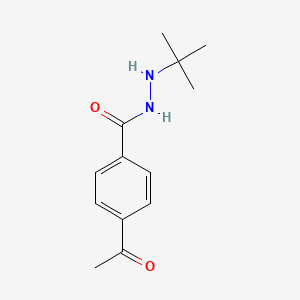
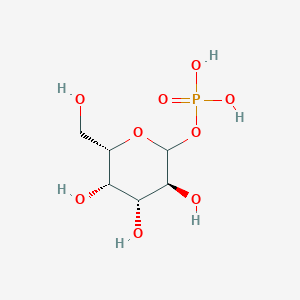
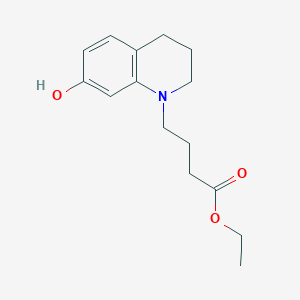
![n-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide](/img/structure/B13433922.png)

